Methyl 3-(3-nitrophenyl)-3-oxopropanoate
Description
Methyl 3-(3-nitrophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a nitro-substituted phenyl ring at the β-position and a methyl ester group. methyl) . The nitro group at the meta position on the phenyl ring confers electron-withdrawing properties, influencing reactivity and applications in organic synthesis, particularly as intermediates in pharmaceuticals or agrochemicals .
Properties
CAS No. |
83256-99-9 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3 |
InChI Key |
DEDHBEWHJGEANM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Other CAS No. |
83256-99-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares methyl 3-(3-nitrophenyl)-3-oxopropanoate with analogs differing in substituents on the phenyl ring or ester group:
Spectral and Physical Properties
- NMR/IR Data: Nitro Derivatives: The nitro group generates distinct $ ^1H $ NMR deshielding (~δ 8.0–8.5 ppm for aromatic protons) and IR stretches at ~1520 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂) . Chloro Derivatives: Chlorine substituents show $ ^1H $ NMR peaks near δ 7.3–7.5 ppm (aromatic) and IR C-Cl stretches at ~750 cm⁻¹ .
- Physical States: Nitro-substituted compounds are often solids (e.g., Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is a white solid ), while unsubstituted analogs like Methyl 3-oxo-3-phenylpropanoate are oily liquids .
Preparation Methods
Reaction Mechanism and Conditions
The Claisen condensation proceeds via deprotonation of methyl acetoacetate by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating an enolate intermediate. This enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by elimination of water to form the β-keto ester. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 6–12 hours.
Key Parameters:
Optimization Insights
- Solvent Selection: Polar aprotic solvents like DMF enhance enolate stability and reaction efficiency.
- Temperature Control: Elevated temperatures accelerate enolate formation but risk side reactions such as over-condensation.
Alternative Method: Oxidation of Propanediol Derivatives
A less conventional approach, adapted from diazo compound syntheses, involves oxidizing a propanediol intermediate. For example, methyl 3-(3-nitrophenyl)-3-hydroxypropanoate can be oxidized to the corresponding ketone using Oxone (potassium peroxymonosulfate).
Procedure Overview:
- Diazo Intermediate Formation: React methyl 3-(3-nitrophenyl)-3-hydroxypropanoate with hydrazoic acid (HN₃) to form a diazo derivative.
- Oxidation: Treat the diazo compound with Oxone in a methanol-water mixture at 0–25°C.
Advantages:
Limitations:
- Multi-step synthesis reduces overall yield (<40%).
Comparative Analysis of Preparation Methods
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